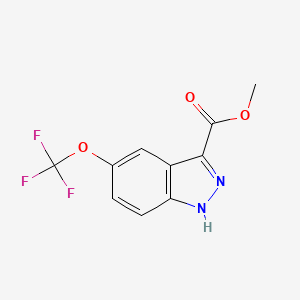

methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

CAS No.: 932041-12-8

Cat. No.: VC3047495

Molecular Formula: C10H7F3N2O3

Molecular Weight: 260.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932041-12-8 |

|---|---|

| Molecular Formula | C10H7F3N2O3 |

| Molecular Weight | 260.17 g/mol |

| IUPAC Name | methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H7F3N2O3/c1-17-9(16)8-6-4-5(18-10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15) |

| Standard InChI Key | ISLZQYVEOWEKLD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NNC2=C1C=C(C=C2)OC(F)(F)F |

| Canonical SMILES | COC(=O)C1=NNC2=C1C=C(C=C2)OC(F)(F)F |

Introduction

Chemical Identity and Basic Properties

Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate is characterized by its distinctive molecular structure comprising an indazole core with a trifluoromethoxy substituent at position 5 and a methyl carboxylate group at position 3. The basic chemical properties of this compound are summarized in Table 1.

Table 1: Chemical Identity of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

| Parameter | Information |

|---|---|

| Chemical Name | Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate |

| CAS Number | 932041-12-8 |

| Molecular Formula | C10H7F3N2O3 |

| Molecular Weight | 260.17 g/mol |

| Synonyms | 1H-Indazole-3-carboxylic acid, 5-(trifluoromethoxy)-, methyl ester |

| Chemical Book Number | CB42477655 |

| MDL Number | MFCD12498703 |

The compound belongs to the indazole family, a class of heterocyclic compounds that has garnered significant attention in drug discovery efforts due to their diverse biological activities and favorable pharmacokinetic properties .

Physical and Chemical Characteristics

Physical Properties

Understanding the physical properties of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate is crucial for handling, storage, and application in research settings. The key physical properties are detailed in Table 2.

Table 2: Physical Properties of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

| Property | Value |

|---|---|

| Appearance | Yellow Powder |

| Melting Point | 181-182°C |

| Predicted Boiling Point | 335.2±37.0°C |

| Predicted Density | 1.500±0.06 g/cm³ |

| Commercial Purity | 97-98% |

| Shelf Life | 3 years |

The compound's melting point of 181-182°C indicates its relatively high thermal stability, which is advantageous for various chemical reactions and formulation processes . Its predicted boiling point of approximately 335°C further supports its thermal stability profile, making it suitable for applications requiring elevated temperatures .

Structural Characteristics

The structure of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate features three key components that contribute to its chemical behavior and potential biological activity:

-

The indazole core: A bicyclic aromatic heterocycle containing a pyrazole ring fused to a benzene ring

-

The trifluoromethoxy group (-OCF3) at position 5: Contributes to increased lipophilicity and metabolic stability

-

The methyl carboxylate group (-COOCH3) at position 3: Provides a reactive site for further functionalization

The trifluoromethoxy group is particularly significant in medicinal chemistry applications as it can enhance membrane permeability, metabolic stability, and binding interactions with biological targets. The presence of three fluorine atoms increases the electronegativity and lipophilicity of the molecule, which can impact its pharmacokinetic properties .

Synthesis Methods

Several approaches can be employed for the synthesis of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate, drawing from established methods for producing similar indazole derivatives.

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

A promising synthetic route involves silver(I)-mediated intramolecular oxidative C–H amination, which has been demonstrated as an effective method for constructing various 1H-indazoles with diverse substituents at the 3-position .

The general procedure involves:

-

Preparation of an appropriate arylhydrazone precursor containing the trifluoromethoxy group

-

Reaction with silver(I) catalyst (such as AgNTf₂) and copper(II) acetate in 1,2-dichloroethane

-

Heating at 80°C for 24 hours

This approach offers advantages for synthesizing indazoles with various functional groups, including those with trifluoro-substituted moieties.

Esterification of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid

Another viable synthetic route is the esterification of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid (CAS: 869782-94-5) :

-

Reaction of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid with methanol

-

Addition of a catalyst such as concentrated sulfuric acid

-

Refluxing the reaction mixture

-

Quenching, extracting, and purifying the product

This approach is analogous to the synthesis of methyl 5-nitro-1H-indazole-3-carboxylate described in the literature, where concentrated sulfuric acid is added to a reaction mixture of the corresponding carboxylic acid in methanol, followed by refluxing for 6 hours .

Related Compounds and Structure-Activity Relationships

Examining structurally related compounds provides valuable insights into potential structure-activity relationships and alternative synthetic targets. Table 3 presents a comparison of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate with several related compounds.

Table 3: Comparison of Related Indazole Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate | 932041-12-8 | C10H7F3N2O3 | 260.17 | Reference compound |

| 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid | 869782-94-5 | C9H5F3N2O3 | 246.14 | Free carboxylic acid instead of methyl ester |

| Methyl 5-chloro-1H-indazole-3-carboxylate | 1079-46-5 | C9H7ClN2O2 | 210.62 | Chloro group instead of trifluoromethoxy |

| 7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester | 1086392-22-4 | C10H7F3N2O3 | 260.17 | Trifluoromethoxy at position 7 instead of position 5 |

| 5-Methyl-1H-indazole-3-carboxylic acid | 1201-24-7 | C9H8N2O2 | 176.17 | Methyl group instead of trifluoromethoxy; free acid |

The most closely related compound is 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid (CAS: 869782-94-5), which differs only in having a free carboxylic acid group instead of a methyl ester . This compound serves as a potential synthetic precursor to methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate through esterification.

The positional isomer 7-trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester (CAS: 1086392-22-4) differs only in the position of the trifluoromethoxy group (position 7 versus position 5) . This subtle change in substitution pattern can significantly affect the compound's biological activity and physicochemical properties.

Methyl 5-chloro-1H-indazole-3-carboxylate represents a halogen-substituted analog where the trifluoromethoxy group is replaced by a chlorine atom . This substitution would result in different electronic properties and potentially altered biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume